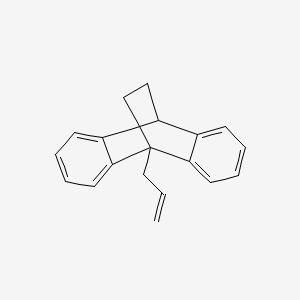
benzyltrimethylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzyltrimethylammonium acetate is a quaternary ammonium compound with the molecular formula C10H17NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable salts and its solubility in water and organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
benzyltrimethylammonium acetate can be synthesized through the quaternization of benzylamine with methyl iodide, followed by the reaction with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
C6H5CH2NH2+3CH3I→C6H5CH2N(CH3)3I−+2HI
C6H5CH2N(CH3)3I−+CH3COOH→C6H5CH2N(CH3)3CH3COO−+HI
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
benzyltrimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) are employed.
Major Products Formed
Oxidation: N,N,N-Trimethyl(phenyl)methanaminium N-oxide.
Reduction: N,N-Dimethyl(phenyl)methanamine.
Substitution: N,N,N-Trimethyl(phenyl)methanaminium chloride.
科学的研究の応用
benzyltrimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
作用機序
The mechanism of action of benzyltrimethylammonium acetate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
類似化合物との比較
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetraethylammonium acetate
- Tetramethylammonium acetate
Uniqueness
benzyltrimethylammonium acetate is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to form stable salts and its solubility in both water and organic solvents make it particularly versatile for various applications.
特性
CAS番号 |
16969-11-2 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
benzyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C10H16N.C2H4O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
FWYSSOIRLVHQNC-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C[N+](C)(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B8497881.png)





![7-Chloro-3-(furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8497919.png)


![N-[(2-chlorophenyl)methyl]-N,3-dihydroxy-2,2-dimethylpropanamide](/img/structure/B8497931.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8497934.png)


